(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one
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Description
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one is a useful research compound. Its molecular formula is C20H19Cl2NO3 and its molecular weight is 392.28. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonism
The compound has been studied for its role as a neurokinin-1 receptor antagonist. Such compounds are significant in pre-clinical tests related to clinical efficacy in emesis (vomiting) and depression. A related compound showed high affinity and oral activity, demonstrating effectiveness in these areas (Harrison et al., 2001).
Crystal Structure Analysis
Crystal structure analysis of similar compounds containing morpholino groups has been conducted. These studies are crucial for understanding the molecular conformation, stability, and potential interactions of these compounds (Dinçer et al., 2005).
Antimicrobial and Antitumor Activities
Several studies have explored the antimicrobial and antitumor activities of compounds with morpholine and related structures. These compounds have shown potential in inhibiting bacterial growth and cancer cell proliferation, indicating their significance in developing new therapeutic agents (Ji et al., 2018), (Merugu et al., 2010).
Synthesis Techniques
The compound and its derivatives have been synthesized using various techniques, including microwave-assisted synthesis. These techniques are vital for efficient and eco-friendly production of these chemicals (Pujari et al., 2018).
QSAR Studies
Quantitative structure-activity relationship (QSAR) studies have been conducted on oxadiazoles derived from similar compounds, aiding in the prediction of their biological activities based on their chemical structures (Somashekhar & Kotnal, 2020).
Crystallography
Crystallographic studies have been undertaken to elucidate the structure of compounds like dimethomorph, which shares a similar structural component with the compound . These studies help in understanding the spatial arrangement and potential interactions of the molecules (Kang et al., 2015).
Properties
IUPAC Name |
(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-morpholin-4-ylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO3/c21-17-5-4-16(19(22)13-17)14-26-18-6-1-15(2-7-18)3-8-20(24)23-9-11-25-12-10-23/h1-8,13H,9-12,14H2/b8-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSUSXZBFHYXEI-FPYGCLRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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